molecular formula C29H39BN4O4 B13412566 Bortezomib Pinanediol Ester

Bortezomib Pinanediol Ester

Cat. No.: B13412566
M. Wt: 518.5 g/mol
InChI Key: HZCSTPSWJFWZHP-XYPKDEGGSA-N
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Description

Bortezomib-pinanediol is a derivative of bortezomib, a first-in-class therapeutic proteasome inhibitor. Bortezomib is widely used in the treatment of multiple myeloma and mantle cell lymphoma. The addition of pinanediol to bortezomib enhances its lipophilicity, which can improve its pharmacokinetic properties and therapeutic efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bortezomib-pinanediol involves the esterification of bortezomib with pinanediol. This reaction typically occurs under mild conditions, using a suitable esterification reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) .

Industrial Production Methods

Industrial production of bortezomib-pinanediol follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

Bortezomib-pinanediol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce reduced forms of bortezomib-pinanediol .

Scientific Research Applications

Bortezomib-pinanediol has several scientific research applications, including:

    Chemistry: Used as a model compound in studying proteasome inhibition and related chemical reactions.

    Biology: Investigated for its effects on cellular processes and protein degradation pathways.

    Medicine: Explored for its potential in treating various cancers, particularly hematological malignancies.

    Industry: Utilized in the development of new drug formulations and delivery systems.

Mechanism of Action

Bortezomib-pinanediol exerts its effects by inhibiting the proteasome, a cellular complex responsible for degrading unwanted proteins. This inhibition leads to the accumulation of misfolded proteins, causing cellular stress and apoptosis. The compound targets the 26S proteasome and disrupts various cellular pathways, including the ubiquitin-proteasome pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bortezomib-pinanediol is unique due to its enhanced lipophilicity, which improves its pharmacokinetic properties and therapeutic efficacy compared to other proteasome inhibitors. This modification allows for better drug delivery and increased potency .

Biological Activity

Bortezomib Pinanediol Ester is a derivative of bortezomib, a well-known proteasome inhibitor used primarily in the treatment of multiple myeloma and certain types of lymphoma. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Overview of Bortezomib and Its Derivatives

Bortezomib (BTZ) is a modified dipeptide that acts as a potent inhibitor of the 26S proteasome, leading to the accumulation of pro-apoptotic factors and the induction of apoptosis in cancer cells. The introduction of the pinanediol group in its ester form aims to enhance its therapeutic efficacy while potentially reducing toxicity.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C29H39BN4O4\text{C}_{29}\text{H}_{39}\text{BN}_{4}\text{O}_{4}

This modification involves a bulky pinanediol group attached to the boron atom, which influences its biological activity.

The primary mechanism by which this compound exerts its effects is through inhibition of the proteasome, leading to:

  • Inhibition of Cell Growth : Studies have shown that this compound can induce apoptosis in various cancer cell lines by inhibiting critical survival pathways.
  • CIP2A Downregulation : this compound has been observed to downregulate CIP2A (Cancerous Inhibitor of Protein Phosphatase 2A), which plays a significant role in promoting cancer cell survival. This downregulation leads to decreased phosphorylation levels of Akt, a key player in cell survival signaling pathways .

Efficacy Studies

In vitro studies have demonstrated that this compound exhibits varying degrees of proteasome inhibition compared to standard bortezomib. For instance:

  • At a concentration of 100 nM, bortezomib inhibited 75% of proteasome activity in Sk-Hep1 cells, whereas the pinanediol derivative showed only 40% inhibition at the same concentration .
  • The IC50 values for various derivatives indicate that while some compounds maintain similar potency against cancer cell growth as bortezomib, others exhibit reduced efficacy due to structural modifications .

Table 1: IC50 Values for Bortezomib and Its Derivatives

CompoundSk-Hep-1 (nM)Huh7 (nM)Hep3B (nM)
Bortezomib105.0273.520.7
Pinanediol Derivative54.9489.412.8
Compound 1658.7118.35.8
Compound 19177.8158.534.3

Case Studies and Clinical Implications

Recent studies have explored the therapeutic potential of this compound in different cancer models:

  • Hepatocellular Carcinoma (HCC) : Research indicates that this compound can effectively induce apoptosis in HCC cells through proteasome inhibition and CIP2A downregulation .
  • Combination Therapies : The compound has been evaluated in combination with other agents, showing promise in enhancing anti-cancer effects while potentially mitigating resistance seen with standard bortezomib treatments .

Properties

Molecular Formula

C29H39BN4O4

Molecular Weight

518.5 g/mol

IUPAC Name

N-[1-[[3-methyl-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide

InChI

InChI=1S/C29H39BN4O4/c1-18(2)13-25(30-37-24-16-20-15-23(28(20,3)4)29(24,5)38-30)34-26(35)21(14-19-9-7-6-8-10-19)33-27(36)22-17-31-11-12-32-22/h6-12,17-18,20-21,23-25H,13-16H2,1-5H3,(H,33,36)(H,34,35)/t20?,21?,23?,24?,25?,29-/m0/s1

InChI Key

HZCSTPSWJFWZHP-XYPKDEGGSA-N

Isomeric SMILES

B1(OC2CC3CC([C@@]2(O1)C)C3(C)C)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C5=NC=CN=C5

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C5=NC=CN=C5

Origin of Product

United States

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